1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

Catalog No.
S3101340
CAS No.
921475-15-2
M.F
C19H24N4O2S
M. Wt
372.49
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazo...

CAS Number

921475-15-2

Product Name

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

IUPAC Name

1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea

Molecular Formula

C19H24N4O2S

Molecular Weight

372.49

InChI

InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25)

InChI Key

VLPDGWOPZAOMBQ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C

Solubility

not available
If proven effective in clinical trials, TAK-659 could have significant implications in the fields of oncology and immunology. TAK-659 may offer a new treatment option for patients with relapsed or refractory B-cell malignancies and autoimmune diseases. In addition, TAK-659 may have potential use in combination therapies with other immunotherapeutic agents.
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea, also known as TAK-659, is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic protein kinase that plays a crucial role in B cell receptor signaling and helps mediate proliferation, survival, and differentiation of B cells. TAK-659 is currently being investigated for its potential use as a treatment for various types of cancers and autoimmune diseases.
TAK-659 is a white to off-white crystalline powder with a molecular formula of C23H28N4O2S. It has a molecular weight of 432.56 g/mol and a melting point of approximately 222-225 °C. TAK-659 is soluble in dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.
TAK-659 can be synthesized through a multiple-step process involving the reaction of various intermediates. The final product is purified via crystallization or chromatography. TAK-659 can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
TAK-659 can be quantified using analytical methods such as high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE). These methods can also be used to determine the stability and degradation of TAK-659 under different conditions.
TAK-659 has been shown to inhibit BTK in both in vitro and in vivo models. Studies have demonstrated that TAK-659 inhibits BCR-mediated signaling in B cells, leading to reduced proliferation and survival of malignant B cells. TAK-659 has also been shown to inhibit BTK signaling in macrophages, which may have implications for the treatment of autoimmune diseases.
Studies have evaluated the toxicity and safety of TAK-659 in preclinical animal models. Results have shown that TAK-659 is generally well-tolerated, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term toxicity and safety of TAK-659.
TAK-659 has potential applications in the treatment of various types of cancers, including lymphoma, multiple myeloma, and chronic lymphocytic leukemia (CLL). TAK-659 may also have applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
TAK-659 is currently being evaluated in clinical trials for the treatment of CLL, relapsed or refractory B-cell lymphomas, and multiple myeloma. Preliminary results have shown promising efficacy and safety profiles.
Although TAK-659 has shown promise in preclinical and clinical studies, there are limitations to its use. TAK-659 may not be effective in all types of B-cell malignancies or autoimmune diseases. There is also a need for further studies to determine the optimal dose and schedule of TAK-659 for different indications. Future directions for research on TAK-659 may include investigating its potential use in combination with other targeted therapies and evaluating its long-term safety and efficacy profiles.
One of the potential future directions for TAK-659 is to investigate its role in the treatment of other types of cancers, including solid tumors. Additionally, TAK-659 could be evaluated for its potential use as an adjuvant therapy in combination with other treatments such as chemotherapy, radiation therapy, or other immunotherapeutic agents. Further preclinical and clinical studies are needed to determine the optimal treatment regimens and patient populations for TAK-659. Additionally, research could be expanded to investigate the molecular mechanisms of TAK-659 and its interactions with other proteins and pathways. Finally, there is a need to develop more efficient and scalable synthetic routes to TAK-659 to facilitate its use in preclinical research and clinical trials.

XLogP3

2.9

Dates

Modify: 2023-08-18

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